1,2-Dibromo-4,5-difluorobenzene

Catalog No.
S704802
CAS No.
64695-78-9
M.F
C6H2Br2F2
M. Wt
271.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromo-4,5-difluorobenzene

CAS Number

64695-78-9

Product Name

1,2-Dibromo-4,5-difluorobenzene

IUPAC Name

1,2-dibromo-4,5-difluorobenzene

Molecular Formula

C6H2Br2F2

Molecular Weight

271.88 g/mol

InChI

InChI=1S/C6H2Br2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H

InChI Key

JTEZQWOKRHOKDG-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)F)F

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)F

The exact mass of the compound 1,2-Dibromo-4,5-difluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10239. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dibromo-4,5-difluorobenzene (CAS 64695-78-9) is a highly specialized, electron-deficient tetrahalogenated benzene utilized as a premium bifunctional building block in advanced materials and synthetic chemistry [1]. Featuring two ortho-positioned bromine atoms and two ortho-positioned fluorine atoms, the molecule offers a unique combination of cross-coupling readiness and intense electron-withdrawing character. For industrial and academic procurement, its value lies in its ability to serve as a direct precursor for 4,5-difluoro-ortho-fused systems—such as fluorinated benzothiadiazoles, benzonorbornadienes, and porphyrinoids—without requiring late-stage, hazardous fluorination steps [2]. The synergistic effect of the halogens not only activates the C-Br bonds for palladium-catalyzed couplings but also significantly acidifies the remaining C-H protons, unlocking orthogonal functionalization pathways unavailable in standard dihalobenzenes [3].

Procurement substitution with non-fluorinated 1,2-dibromobenzene or isomeric 1,4-dibromo-2,5-difluorobenzene fundamentally compromises downstream material performance and synthetic viability [1]. Replacing 1,2-dibromo-4,5-difluorobenzene with 1,2-dibromobenzene eliminates the strong electron-withdrawing effect of the fluorine atoms, which is strictly required to lower the lowest unoccupied molecular orbital (LUMO) in donor-acceptor polymers and near-infrared dyes; failure to lower the LUMO results in mismatched energy levels and catastrophic drops in optoelectronic efficiencies [2]. Furthermore, the lack of fluorine in 1,2-dibromobenzene removes the inductive acidification of the 3,6-protons, making low-temperature direct deprotonation impossible[3]. Conversely, utilizing the 1,4-dibromo isomer forces para-directed linkages during polymerization, completely preventing the formation of the ortho-fused heterocyclic cores (e.g., benzothiadiazoles) that rely on the 1,2-dibromo geometry [1].

Orthogonal 3,6-Dilithiation via Inductive C-H Acidification

Standard 1,2-dibromobenzene lacks the necessary C-H acidity for clean, low-temperature deprotonation, often leading to unreacted starting material or destructive side reactions under basic conditions. In contrast, the highly electronegative fluorine atoms in 1,2-dibromo-4,5-difluorobenzene significantly acidify the aromatic protons at the 3 and 6 positions. This allows for direct, double deprotonation using lithium diisopropylamide (LDA) at −95 °C without disturbing the C-Br bonds [1]. This orthogonal reactivity enables the direct synthesis of 3,6-functionalized derivatives while preserving the 1,2-dibromo sites for subsequent polymerization.

Evidence DimensionPreservation of C-Br bonds during metalation
Target Compound DataUndergoes selective 3,6-dilithiation with LDA at −95 °C
Comparator Or Baseline1,2-Dibromobenzene (Lacks C-H acidity, requires conditions that risk Br-Li exchange)
Quantified DifferenceEnables 100% preservation of cross-coupling handles during 3,6-functionalization
ConditionsLDA, THF, −95 °C

Allows buyers to functionalize the benzene ring with complex ligands before utilizing the bromine handles, eliminating multi-step protection/deprotection sequences.

Regioselective Benzyne Generation for Polycycle Assembly

The generation of benzyne intermediates from unactivated dibromobenzenes often suffers from competitive secondary reactions and poor regiocontrol. 1,2-Dibromo-4,5-difluorobenzene acts as a highly controlled reactive platform; upon treatment with 1.1 equivalents of PhLi at −15 °C to 25 °C, it selectively generates 4,5-difluorobenzyne. In trapping experiments with isobenzofurans, this controlled generation yields the target monocycloadduct in 66% yield as the nearly exclusive product [1]. The electron-deficient nature of the fluorinated ring stabilizes the intermediate and prevents runaway oligomerization compared to non-fluorinated baselines.

Evidence DimensionMonocycloadduct yield via selective benzyne generation
Target Compound Data66% monocycloadduct yield with PhLi
Comparator Or BaselineNon-fluorinated dibromobenzenes (Prone to extensive bis-cycloadduct formation)
Quantified DifferenceHighly selective mono-benzyne generation with minimal secondary activation
Conditions1.1 equiv PhLi, toluene, −15 to 25 °C, trapped with isobenzofuran

Provides a predictable, high-yield precursor for synthesizing complex fluorinated acenes and advanced optoelectronic cores.

Direct Heteroarylation Polymerization (DHAP) for High-Efficiency OPVs

Synthesizing fluorinated donor-acceptor polymers traditionally requires toxic organotin reagents via Stille coupling. 1,2-Dibromo-4,5-difluorobenzene is highly active in Direct Heteroarylation Polymerization (DHAP), allowing direct coupling with thiophene-based monomers. When used to synthesize the PDTBTBz-2Fanti polymer, the resulting material achieved a Power Conversion Efficiency (PCE) of 9.8% in bulk heterojunction solar cells[1]. The electron-withdrawing fluorine atoms activate the C-Br bonds sufficiently to bypass the need for pre-stannylated intermediates, offering a greener, highly scalable procurement route for photovoltaic materials.

Evidence DimensionPolymerization pathway and device efficiency
Target Compound DataEnables DHAP yielding OPV polymers with 9.8% PCE
Comparator Or BaselineStille coupling precursors (Require stoichiometric toxic organotin reagents)
Quantified DifferenceElimination of organotin waste while maintaining near 10% PCE performance
ConditionsDHAP with thiophene spacers, bulk heterojunction architecture with PC71BM

Allows industrial scale-up of high-efficiency OPV polymers while complying with strict environmental and toxicity regulations.

LUMO Lowering for NIR-II Optoelectronic Tuning

In the design of advanced near-infrared (NIR-II) dyes, lowering the LUMO energy is critical to achieving emission beyond 1000 nm. By utilizing 1,2-dibromo-4,5-difluorobenzene in a Suzuki-Miyaura coupling to form 5,6-difluoronaphthobipyrrole, researchers successfully synthesized 34π-annulated porphyrinoids. The incorporation of the difluoro motif acts as a strong electron-withdrawing group, significantly lowering the LUMO energy compared to non-fluorinated analogs and narrowing the HOMO-LUMO gap[1]. This structural tuning shifted the Q-band emission to 1269–1290 nm, firmly placing it in the highly desirable NIR-II window for deep-tissue imaging.

Evidence DimensionEmission wavelength via LUMO stabilization
Target Compound Data1,2-Dibromo-4,5-difluorobenzene derived units (Q-band emission at 1269–1290 nm)
Comparator Or BaselineNon-fluorinated analogs (Emit at significantly shorter wavelengths due to higher LUMO)
Quantified Difference>1200 nm NIR-II emission achieved via targeted LUMO stabilization
ConditionsSuzuki-Miyaura coupling to pyrrole pinacol boronate, followed by oxidative coupling

Crucial for procuring building blocks that guarantee the narrow bandgaps required for next-generation bioimaging and telecommunications dyes.

Synthesis of Fluorinated Benzothiadiazole Acceptors

Directly supported by its compatibility with DHAP and Suzuki couplings [1], this compound is the premier starting material for 5,6-difluoro-2,1,3-benzothiadiazole units. These acceptor cores are mandatory for achieving precise HOMO-LUMO alignment in high-PCE organic solar cells and high-mobility organic field-effect transistors (OFETs).

Assembly of NIR-II Porphyrinoids and Dyes

Leveraging its proven ability to lower LUMO energies[2], it is utilized to synthesize highly conjugated, electron-deficient pyrrole and isoindole precursors. This structural tuning is essential for red-shifting emission into the 1000–1700 nm biological transparency window for deep-tissue imaging.

Orthogonal Ligand Development via 3,6-Functionalization

Driven by the enhanced acidity of its 3,6-protons [3], this compound is ideal for synthesizing novel bis(phosphino) or bis(heteroaryl) ligands. Buyers can perform low-temperature metalation to install complex coordinating groups while preserving the 1,2-dibromo motif for late-stage framework integration.

Controlled Synthesis of Fluorinated Acenes

Based on its highly regioselective benzyne generation profile[4], it serves as a reliable, non-polymerizing benzyne platform. It is the optimal choice for step-by-step [4+2] cycloadditions to build precisely fluorinated polycyclic aromatic hydrocarbons (PAHs) without generating intractable oligomeric mixtures.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (82.61%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

64695-78-9

Wikipedia

1,2-Dibromo-4,5-difluorobenzene

Dates

Last modified: 08-15-2023

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